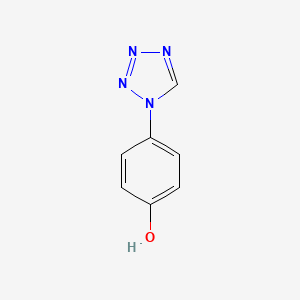
1-テトラゾリル-4-フェノール
概要
説明
4-Tetrazol-1-yl-phenol is a biochemical used for proteomics research . It has a molecular formula of C7H6N4O and a molecular weight of 162.148 .
Molecular Structure Analysis
The molecular structure of 4-Tetrazol-1-yl-phenol consists of a five-membered ring containing a carbon atom and four nitrogen atoms . The InChI code isInChI=1S/C7H6N4O/c12-7-3-1-6 (2-4-7)11-5-8-9-10-11/h1-5,12H . Physical And Chemical Properties Analysis
4-Tetrazol-1-yl-phenol has a molecular weight of 162.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 162.05416083 g/mol . The topological polar surface area is 63.8 Ų .科学的研究の応用
材料化学と医薬品化学
「1-テトラゾリル-4-フェノール」を含むテトラゾールは、材料化学と医薬品化学の分野で多様な用途を持っています . それらは、ほぼ同じpKa値を持つため、カルボン酸の非古典的な生体等価体として機能します . テトラゾールの平面構造は、電子の非局在化によって負に帯電したイオンの静電反発を安定化させ、受容体-リガンド相互作用に有利です .
生物活性
テトラゾールは、抗菌、抗真菌、抗腫瘍、鎮痛、鎮痛、抗結核、抗糖尿病、抗けいれん、シクロオキシゲナーゼ阻害、抗炎症、降圧などの幅広い生物活性を持ちます .
製薬用途
テトラゾールとその誘導体は、医薬品および製薬用途において非常に重要な役割を果たしています . テトラゾール誘導体の合成は、水などの溶媒の使用、穏やかな条件、無毒性、簡単な抽出、簡単な設定、低コストなど、環境に優しい方法で実現できます。 収率は良好から優れています .
DNA合成
1H-テトラゾールと5-(ベンジルスルファニル)-1H-テトラゾール(BTT)は、カップリングプロセスの酸性活性剤として、オリゴヌクレオチド合成で広く用いられています .
新規生物活性化合物の開発
テトラゾールの性質と、これらの化合物の生物学的または物理化学的性質を改変するために、ヘテロ環にいくつかの構造的に異なる置換基を結合できる可能性から、このヘテロ環は、新しい生物活性化合物の開発を目的とした多くの研究プログラムにおけるテンプレートとして使用されてきました .
その他の用途
作用機序
Target of Action
Tetrazole derivatives are known to interact with various biological targets, including enzymes and receptors . For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 .
Mode of Action
It’s known that tetrazole compounds can act as metabolism-resistant isosteric replacements for carboxylic acids . This property allows them to interact with biological targets in a similar manner to carboxylic acids, but with increased stability. For example, some tetrazole compounds inhibit the fungal enzyme cytochrome P450, leading to antifungal effects .
Biochemical Pathways
Tetrazole compounds are known to influence various biochemical pathways due to their diverse biological activities . For instance, inhibition of the fungal enzyme cytochrome P450 can disrupt the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
It’s known that tetrazole compounds generally exhibit high gastrointestinal absorption .
Result of Action
Tetrazole compounds are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
生化学分析
Biochemical Properties
4-Tetrazol-1-yl-phenol plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s tetrazole ring structure allows it to form stable complexes with metal ions, which can be essential for enzyme catalysis and protein stabilization . Additionally, 4-Tetrazol-1-yl-phenol can act as a ligand, binding to specific proteins and modulating their activity .
Cellular Effects
The effects of 4-Tetrazol-1-yl-phenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of enzymes involved in signal transduction, leading to altered cellular responses. Furthermore, 4-Tetrazol-1-yl-phenol can affect the expression of genes related to metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Tetrazol-1-yl-phenol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Additionally, 4-Tetrazol-1-yl-phenol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Tetrazol-1-yl-phenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Tetrazol-1-yl-phenol remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes .
Dosage Effects in Animal Models
The effects of 4-Tetrazol-1-yl-phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, 4-Tetrazol-1-yl-phenol can become toxic, leading to adverse effects such as cellular damage and impaired metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or toxicity .
Metabolic Pathways
4-Tetrazol-1-yl-phenol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, 4-Tetrazol-1-yl-phenol may enhance the activity of enzymes involved in energy production, leading to increased ATP levels and improved cellular energy status .
Transport and Distribution
Within cells and tissues, 4-Tetrazol-1-yl-phenol is transported and distributed through specific mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Tetrazol-1-yl-phenol is an important factor in determining its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 4-Tetrazol-1-yl-phenol may accumulate in the mitochondria, where it can influence energy production and metabolic processes . Its localization within the cell can also affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
4-(tetrazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKWXIVFCNRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337472 | |
| Record name | 4-Tetrazol-1-yl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64001-11-2 | |
| Record name | 4-Tetrazol-1-yl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxyphenyl)-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

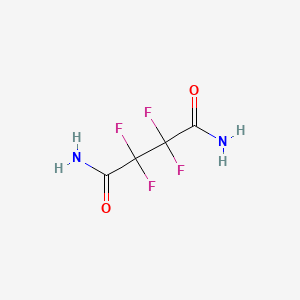
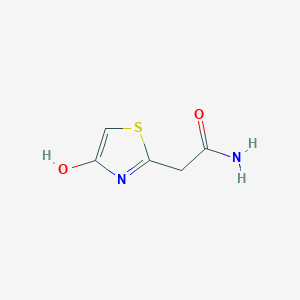
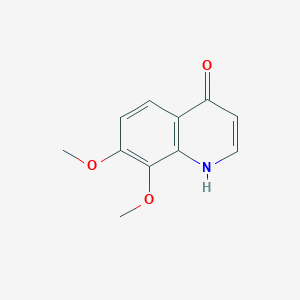


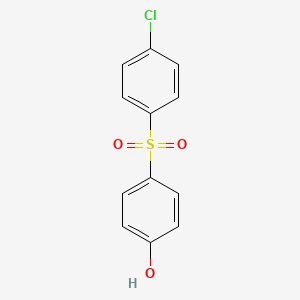
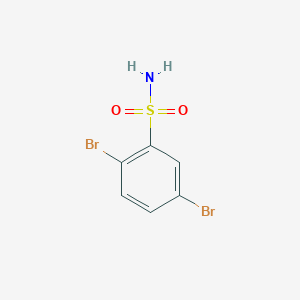
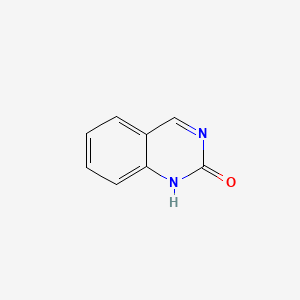

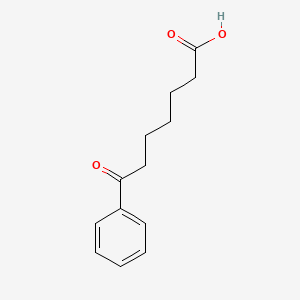
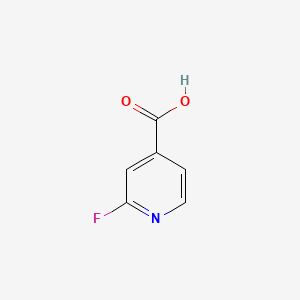


![Thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B1296465.png)